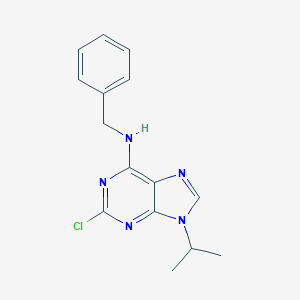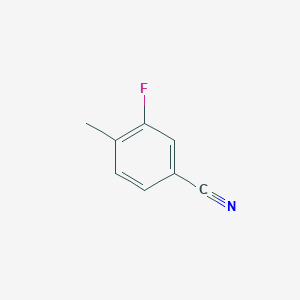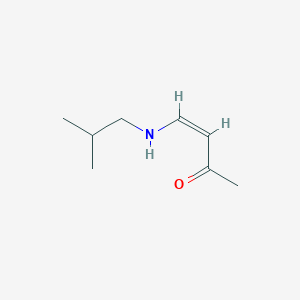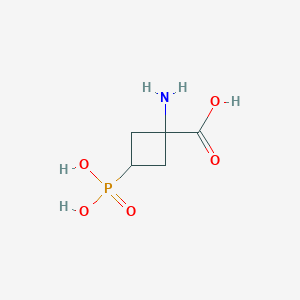![molecular formula C4H3N5O2 B068096 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole CAS No. 161155-36-8](/img/structure/B68096.png)
6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Il appartient à la classe des alpha amino acides et dérivés , où le groupe amino est attaché à l'atome de carbone adjacent au groupe carboxylate (carbone alpha) .
- Habituellement formulé sous forme de sel avec la diéthanolamine , le Diodone était utilisé comme produit de contraste radiographique hydrosoluble, néphrotrope et hyperosmolaire .
Diodone: est un composé organique de formule chimique C11H16I2N2O5 .
Méthodes De Préparation
- Malheureusement, les voies de synthèse et les conditions réactionnelles spécifiques pour le Diodone ne sont pas facilement disponibles dans la littérature.
- Pour la production industrielle, des recherches supplémentaires seraient nécessaires pour découvrir les méthodes précises employées.
Analyse Des Réactions Chimiques
- Le Diodone subit probablement diverses réactions, notamment l'oxydation, la réduction et la substitution .
- Les réactifs et les conditions communs utilisés dans ces réactions restent non spécifiés.
- Les principaux produits formés à partir de ces réactions nécessiteraient des investigations supplémentaires.
Applications de recherche scientifique
- Les applications du Diodone couvrent plusieurs domaines:
Radiologie: En tant qu'agent de contraste dans , aidant à visualiser le système urinaire.
Médecine: Utilisé à des fins diagnostiques en imagerie médicale.
Recherche: Étudié pour ses propriétés et ses applications thérapeutiques potentielles.
Mécanisme d'action
- Le mécanisme précis par lequel le Diodone exerce ses effets reste insaisissable.
- Des études supplémentaires sont nécessaires pour élucider ses cibles moléculaires et ses voies.
Applications De Recherche Scientifique
- Diodone’s applications span several fields:
Radiology: As a contrast agent in , aiding in visualizing the urinary system.
Medicine: Used for diagnostic purposes in medical imaging.
Research: Investigated for its properties and potential therapeutic applications.
Mécanisme D'action
- The precise mechanism by which Diodone exerts its effects remains elusive.
- Further studies are necessary to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
- Le caractère unique du Diodone peut être mis en évidence en le comparant à d'autres agents de contraste iodés.
- Malheureusement, une liste complète de composés similaires n'est pas facilement disponible.
Propriétés
Numéro CAS |
161155-36-8 |
|---|---|
Formule moléculaire |
C4H3N5O2 |
Poids moléculaire |
153.1 g/mol |
Nom IUPAC |
3-nitro-2,4-dihydropyrazolo[4,3-c]pyrazole |
InChI |
InChI=1S/C4H3N5O2/c10-9(11)4-3-2(6-8-4)1-5-7-3/h1H,(H,5,7)(H,6,8) |
Clé InChI |
RPAZGWLNBVGJCH-UHFFFAOYSA-N |
SMILES |
C1=NNC2=C(NN=C21)[N+](=O)[O-] |
SMILES isomérique |
C1=NNC2=C1NN=C2[N+](=O)[O-] |
SMILES canonique |
C1=NNC2=C1NN=C2[N+](=O)[O-] |
Synonymes |
Pyrazolo[4,3-c]pyrazole, 1,4-dihydro-3-nitro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid](/img/structure/B68014.png)









![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)

![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)
